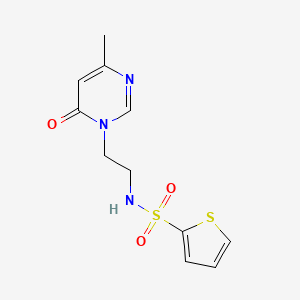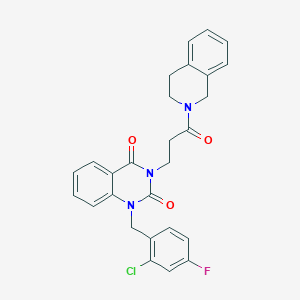![molecular formula C15H13ClN2O2 B2741648 N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide CAS No. 342002-68-0](/img/structure/B2741648.png)
N'-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is a chemical compound with the molecular formula C15H13ClN2O2 . It has a molecular weight of 288.73 . This compound is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of “N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” can be analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction . Theoretical calculations can provide valuable insights into both global and local chemical activity, as well as the properties of molecules and chemicals, including their nucleophilic and electrophilic nature .Physical And Chemical Properties Analysis
“N’-[(E)-(3-chloro-4-methoxyphenyl)methylidene]benzohydrazide” is a solid compound .Applications De Recherche Scientifique
Synthesis and Biological Activities
Antimicrobial Activities : A study conducted by Shaikh (2013) focused on the synthesis of N'-substituted benzohydrazide derivatives, including those with methoxyquinolin groups. These compounds demonstrated significant antibacterial properties (Shaikh, 2013).
Bioactive Schiff Base Compounds : Sirajuddin et al. (2013) synthesized Schiff base compounds of N'-substituted benzohydrazide, which showed a range of biological activities, including antibacterial, antifungal, antioxidant, and cytotoxic effects. They also interacted with salmon sperm DNA, indicating potential for genetic studies (Sirajuddin et al., 2013).
Chemical Structure and Properties
Spectroscopic Investigations : Reddy et al. (2017) investigated the structure of a similar compound, N'-[(4-ethylphenyl)methylidene]-4-hydroxybenzohydrazide, and its metal complexes. This research highlighted the DNA-binding properties of these compounds, suggesting their use in biochemical research (Reddy et al., 2017).
Crystal Structure Analysis : Fun et al. (2011) conducted a study on a related benzohydrazide derivative, analyzing its crystal structure and molecular interactions. This research provides insights into the molecular configuration and potential applications in material sciences (Fun et al., 2011).
Antioxidant Activity
- Synthesis and Evaluation of Antioxidant Activity : Dighade and Parikh (2017) synthesized derivatives of gallic hydrazide Schiff bases, including benzohydrazide compounds. These compounds exhibited significant antioxidant activity, highlighting their potential in pharmacological research (Dighade & Parikh, 2017).
Theoretical and Docking Studies
Antioxidant Behavior Analysis : Ardjani and Mekelleche (2017) conducted a theoretical study on the antioxidant behavior of N'-substituted benzohydrazides. Their research involved molecular docking and theoretical calculations, suggesting the potential for drug development (Ardjani & Mekelleche, 2017).
Molecular Docking on Prostate Cancer Inhibitors : Arjun et al. (2020) focused on benzohydrazide derivatives as potential inhibitors of prostate cancer. Their research included crystal structure analysis and molecular docking studies, underscoring the role of these compounds in cancer research (Arjun et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
N-[(E)-(3-chloro-4-methoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-20-14-8-7-11(9-13(14)16)10-17-18-15(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOTMKBHPGPZPAW-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[1-[(3-Ethynyl-5-fluorosulfonyloxybenzoyl)amino]ethyl]-4-methyl-1,2,4-triazole](/img/structure/B2741568.png)

![2-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B2741575.png)
![Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2741577.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(furan-3-yl)methanone](/img/structure/B2741579.png)
![Methyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)propanoate](/img/structure/B2741582.png)
![N-(1-cyanocyclohexyl)-N-methyl-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]acetamide](/img/structure/B2741583.png)


![1-(8,10-Dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B2741586.png)
![2-chloro-1-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]propan-1-one](/img/structure/B2741587.png)
